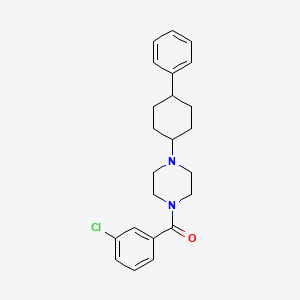
1-(3-chlorobenzoyl)-4-(4-phenylcyclohexyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorobenzoyl)-4-(4-phenylcyclohexyl)piperazine, commonly known as TFMPP, is a synthetic drug that belongs to the class of piperazine compounds. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. TFMPP is known for its psychoactive effects and is often used in combination with other drugs. However, TFMPP has also been studied for its potential therapeutic applications, particularly in the field of neuroscience.
Mecanismo De Acción
TFMPP acts as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. These receptors are involved in the regulation of mood, anxiety, and other physiological processes. TFMPP has been shown to increase serotonin levels in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
TFMPP has been shown to have a wide range of effects on the body and brain. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause hallucinations, euphoria, and other psychoactive effects. TFMPP has also been shown to have an effect on the immune system, specifically on the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFMPP has been used in laboratory experiments to study its effects on the serotonin system and other physiological processes. One advantage of TFMPP is that it is relatively easy to synthesize and purify, making it a useful tool for researchers. However, TFMPP is also a psychoactive drug and must be handled with care in the laboratory. It also has limitations in terms of its specificity for certain receptors, which can make it difficult to interpret results.
Direcciones Futuras
There are many potential future directions for research on TFMPP. One area of interest is its potential use in treating mood disorders such as depression and anxiety. TFMPP may also have applications in the study of the immune system and other physiological processes. Further research is needed to fully understand the mechanisms of action of TFMPP and its potential therapeutic applications.
Métodos De Síntesis
TFMPP can be synthesized through a multi-step process that involves the reaction of piperazine with 3-chlorobenzoyl chloride and 4-phenylcyclohexylamine. The resulting compound is then purified through various techniques such as recrystallization and column chromatography. The synthesis of TFMPP is a complex process that requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
TFMPP has been studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have an effect on the serotonin system in the brain, which is involved in mood regulation and other physiological processes. TFMPP has been studied in animal models for its potential use in treating depression, anxiety, and other mood disorders.
Propiedades
IUPAC Name |
(3-chlorophenyl)-[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O/c24-21-8-4-7-20(17-21)23(27)26-15-13-25(14-16-26)22-11-9-19(10-12-22)18-5-2-1-3-6-18/h1-8,17,19,22H,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDAWGRLMNAXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-methylpiperidine](/img/structure/B6056745.png)
![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole](/img/structure/B6056751.png)
![ethyl 2-{[3-(4-isopropylphenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6056755.png)
![N-(5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B6056761.png)

![5-(2-furyl)-2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6056766.png)
![1-[bis(2-hydroxyethyl)amino]-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B6056773.png)

![1'-(cyclopropylcarbonyl)-N-[(5-methyl-2-thienyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6056785.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B6056788.png)
![2-{[(2-methylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6056794.png)
![benzyl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6056800.png)
![3-ethyl-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6056803.png)
